N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features an indole moiety attached to a cyclopropanecarboxamide group, making it a unique structure with potential biological and chemical applications.
Mechanism of Action
The specific effects of an indole derivative like “N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide” would depend on its specific structure and the way it interacts with its biological targets. These interactions can be influenced by various factors, including the compound’s chemical properties, the biological environment, and the specific characteristics of the target molecules .
Biochemical Analysis
Biochemical Properties
The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Cellular Effects
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide typically involves the reaction of 2-methylindole with ethyl bromoacetate to form an intermediate, which is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- N-(1H-indol-2-ylmethylidene)-4-methoxyaniline
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-10-13-4-2-3-5-14(13)17(11)9-8-16-15(18)12-6-7-12/h2-5,10,12H,6-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCYPMALBPZRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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